3-ethyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
“3-ethyl-1H-pyrazole-4-sulfonyl fluoride” is a chemical compound with the CAS Number: 2138511-65-4 . It has a molecular weight of 178.19 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 178.19 and its IUPAC name is this compound .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Selective Synthesis of Heterocyclic Compounds : A sulfur-functionalized aminoacrolein derivative enables efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This method demonstrates rapid access to heterocyclic sulfonyl fluorides with potential medicinal applications, showcasing the utility in parallel medicinal chemistry for synthesizing pyrazoles and other heterocycles (Tucker, Chenard, & Young, 2015).
Construction of Pyrazole and Triazole Cores : A cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides enables the rapid construction of pyrazole or triazole cores. This method provides a versatile approach for the synthesis of these heterocycles, important in drug discovery and development (Kumara Swamy et al., 2022).
Fused δ-Sultone Heterocycles Synthesis : The reactivity of ethenesulfonyl fluorides with pyrazolones and 1,3-dicarbonyl compounds under catalysis leads to a variety of δ-sultone fused heterocycles. These compounds are of interest for their potential applications in drug discovery and material science, highlighting the versatility of sulfonyl fluoride derivatives in synthesizing complex heterocycles (Chen et al., 2017).
Regioselective Construction of Pyrazole-Containing Aliphatic Sulfonyl Fluorides : A copper-catalyzed cascade reaction affords a straightforward method for constructing pyrazole-containing aliphatic sulfonyl fluorides. This process highlights the substrate's broad applicability and operational simplicity, marking its significance in medicinal chemistry (Yang et al., 2022).
Design and Synthesis for Alzheimer's Disease Treatment : Novel δ-sulfonolactone-fused pyrazole scaffolds were prepared for treating Alzheimer's disease. Enzyme screening revealed these compounds as highly selective BuChE inhibitors, showing significant potential for symptomatic treatment in progressive Alzheimer's disease (Xu et al., 2019).
Future Directions
Fluorinated pyrazoles, which include “3-ethyl-1H-pyrazole-4-sulfonyl fluoride”, play an important role in various areas of science including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has grown exponentially since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years . Future directions could include the synthesis of new pyrazole derivatives, the development of new catalysts, and the use of these compounds as precursors for the synthesis of new materials.
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABJBYUYXFLMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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